molecular formula C12H20O2S B13307489 2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid

2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid

Katalognummer: B13307489
Molekulargewicht: 228.35 g/mol
InChI-Schlüssel: GQDZMKYKHJTDOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylsulfanyl)spiro[3One common method involves the annulation of a cyclopentane ring with a four-membered ring . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereoselectivity and yield.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both sulfur and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H20O2S

Molekulargewicht

228.35 g/mol

IUPAC-Name

2-propan-2-ylsulfanylspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-9(2)15-12(10(13)14)7-11(8-12)5-3-4-6-11/h9H,3-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

GQDZMKYKHJTDOR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)SC1(CC2(C1)CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.